Sulfonic vs. Carboxylic Acid: pKa and Acidity Advantage
The sulfonic acid moiety imparts an acidity advantage of approximately one million-fold over the carboxylic acid analog. The benchmark comparison between p-toluenesulfonic acid (pKa = −2.8) and benzoic acid (pKa = 4.20) establishes that sulfonic acids are roughly 10⁶ times stronger acids than their carboxylic acid counterparts [1]. By extension, 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid is expected to exhibit a similarly low pKa (≈−2.8), whereas the corresponding 6-carboxylic acid analog (3,4-dihydro-2H-1-benzopyran-6-carboxylic acid) would have a pKa in the range of ~4.2 [1]. This difference in acid strength directly translates to differential behavior in acid-catalyzed transformations, salt formation equilibria, and pH-dependent partitioning.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ −2.8 (estimated based on aryl sulfonic acid class) |
| Comparator Or Baseline | 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid (pKa ≈ 4.2, based on benzoic acid benchmark) |
| Quantified Difference | Approximately 10⁶-fold difference in Ka; pKa difference ≈ 7.0 units |
| Conditions | Aqueous solution, 25°C; comparative values derived from p-toluenesulfonic acid and benzoic acid as class representatives [1] |
Why This Matters
The million-fold acidity difference ensures that the sulfonic acid is fully deprotonated under neutral and basic conditions, enabling quantitative salt formation and consistent reactivity that the carboxylic acid analog cannot match, a critical factor for reproducibility in multi-step syntheses and formulation development.
- [1] Wikipedia. Sulfonic acid – Properties. 'p-Toluenesulfonic acid and methanesulfonic acid have pKa values of −2.8 and −1.9, respectively, while those of benzoic acid and acetic acid are 4.20 and 4.76.' Retrieved 2026-05-07. View Source
